molecular formula C10H14O B1347309 2-(2,5-Dimethylphenyl)ethanol CAS No. 6972-51-6

2-(2,5-Dimethylphenyl)ethanol

Cat. No.: B1347309
CAS No.: 6972-51-6
M. Wt: 150.22 g/mol
InChI Key: JJJCAJWXGQKFCI-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a colorless liquid that is used as a reagent in various chemical reactions. This compound is known for its role in the synthesis of aromatic hydrocarbons and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dimethylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(2,5-dimethylphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Another method involves the Grignard reaction, where 2,5-dimethylphenylmagnesium bromide reacts with ethylene oxide to produce this compound. This reaction is usually performed in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 2-(2,5-dimethylphenyl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)acetaldehyde

    Reduction: 2-(2,5-Dimethylphenyl)ethane

    Substitution: 2-(2,5-Dimethylphenyl)ethyl halides

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)ethanol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of a saturated hydrocarbon .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)ethanol
  • 2-(2,6-Dimethylphenyl)ethanol
  • 2-(3,5-Dimethylphenyl)ethanol
  • 2-(4-Methylphenyl)ethanol

Uniqueness

2-(2,5-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. The presence of two methyl groups at the 2 and 5 positions provides steric hindrance, affecting the compound’s interaction with reagents and catalysts .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCAJWXGQKFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289590
Record name 2-(2,5-dimethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-51-6
Record name 6972-51-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dimethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPHENETHYL ALCOHOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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